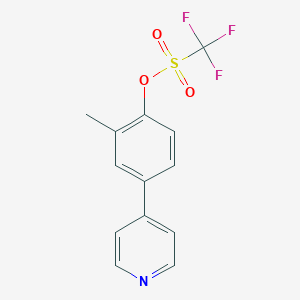![molecular formula C18H13Br2NO B13055236 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is a complex organic compound with the molecular formula C₁₈H₁₃Br₂NO. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-10,11-dihydrobenzo[j]phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine alkaloids.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other phenanthridine derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-8-methoxyquinoline: Another brominated methoxy compound with similar structural features.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid: A brominated naphthalene derivative with different functional groups.
Uniqueness
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenanthridine scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C18H13Br2NO |
|---|---|
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
2,4-dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-17-4-2-3-10-5-13-11(6-14(10)17)9-21-18-15(13)7-12(19)8-16(18)20/h4-9H,2-3H2,1H3 |
Clave InChI |
IOGWSEJTFPAWQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCCC2=C1C=C3C=NC4=C(C3=C2)C=C(C=C4Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)

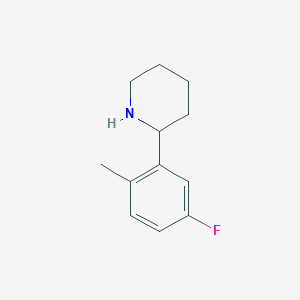
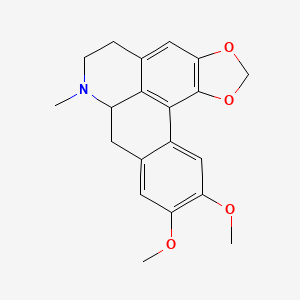
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
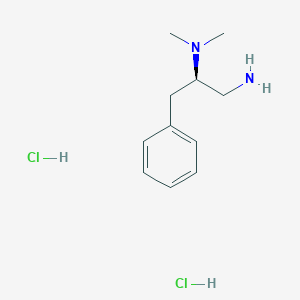
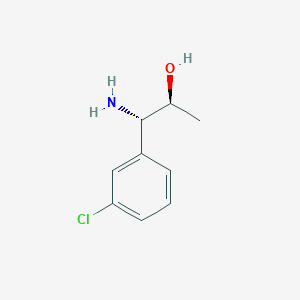
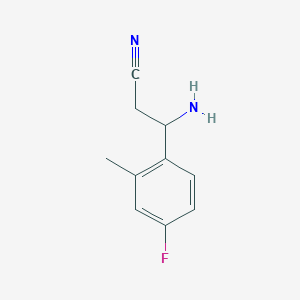
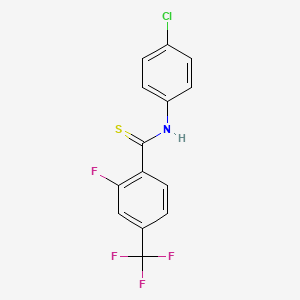

![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
